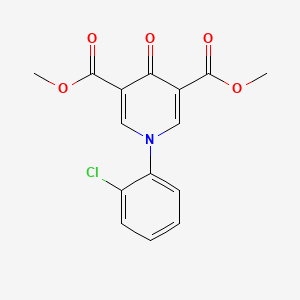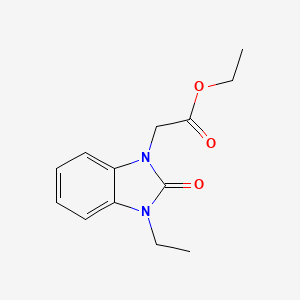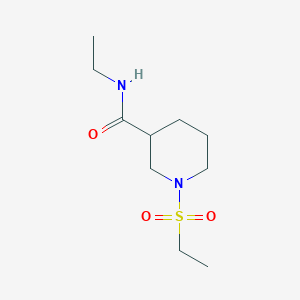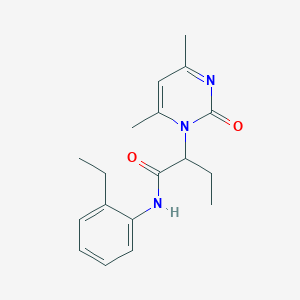![molecular formula C16H18N2O3S B4443861 N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443861.png)
N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a key signaling molecule in the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is involved in the regulation of immune responses. BMS-986165 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for autoimmune diseases such as psoriasis and inflammatory bowel disease.
Mechanism of Action
N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide targets TYK2, which is a key signaling molecule in the JAK-STAT pathway. The JAK-STAT pathway is involved in the regulation of immune responses, and dysregulation of this pathway has been implicated in the pathogenesis of autoimmune diseases. By inhibiting TYK2, this compound blocks the activation of downstream signaling molecules in the JAK-STAT pathway, resulting in the suppression of immune responses.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. In addition to its immunosuppressive effects, this compound has been shown to have anti-inflammatory effects, as well as effects on cell proliferation and differentiation. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity for TYK2, which allows for the selective inhibition of the JAK-STAT pathway. Another advantage is its good oral bioavailability and pharmacokinetic properties, which make it easy to administer in animal models. However, one limitation is its high cost, which may limit its use in some labs. Additionally, the long-term effects of this compound on the immune system are not yet fully understood, and further studies are needed to evaluate its safety and efficacy in humans.
Future Directions
There are several future directions for the research on N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide. One direction is to further investigate its potential as a treatment for autoimmune diseases, including psoriasis and inflammatory bowel disease, in clinical trials. Another direction is to explore its potential as a treatment for other immune-mediated diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the long-term effects of this compound on the immune system and to evaluate its safety and efficacy in humans.
Scientific Research Applications
N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, this compound was found to significantly reduce skin inflammation and improve skin pathology. In a mouse model of inflammatory bowel disease, this compound was found to reduce inflammation and improve intestinal barrier function. These results suggest that this compound has the potential to be an effective treatment for autoimmune diseases.
Properties
IUPAC Name |
N-benzyl-3-(methanesulfonamido)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-18(12-13-7-4-3-5-8-13)16(19)14-9-6-10-15(11-14)17-22(2,20)21/h3-11,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLNVLACNARDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4443781.png)
![N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443789.png)
![[4-(2-chloro-4-methylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4443805.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B4443816.png)
![N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4443822.png)

![N-benzyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4443833.png)


![N-(5-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443859.png)

![5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4443886.png)
![N-{3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4443891.png)
